molecular formula C11H11F3O3 B2793594 (3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid CAS No. 2230789-66-7

(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid

Cat. No. B2793594
CAS RN: 2230789-66-7
M. Wt: 248.201
InChI Key: UTTRNFDDZUUHRK-ZETCQYMHSA-N
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Description

“(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid” is a chemical compound with the CAS Number: 2230789-66-7 . It has a molecular weight of 248.2 . This compound is a versatile material utilized in scientific research. Its unique structure enables it to be employed in various fields like pharmaceuticals, organic synthesis, and material science.


Molecular Structure Analysis

The molecular formula of “this compound” is C11H11F3O3 . The InChI Code is 1S/C11H11F3O3/c1-7(5-10(15)16)8-3-2-4-9(6-8)17-11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16)/t7-/m0/s1 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at 4°C .

Safety and Hazards

The safety information for “(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid” includes several hazard statements: H303, H313, H315, H318, H333, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P312, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .

properties

IUPAC Name

(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-7(5-10(15)16)8-3-2-4-9(6-8)17-11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTRNFDDZUUHRK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)C1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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